molecular formula C14H18N2O6 B8211219 Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate

Cat. No.: B8211219
M. Wt: 310.30 g/mol
InChI Key: NUGIAJUXVQMDLV-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate is a nitroaromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester. Its molecular formula is C₁₄H₁₇N₂O₆, with a molecular weight of 309.30 g/mol (CAS: 188586-91-6) . The Boc group enhances stability during synthetic processes, while the 2-nitrophenyl moiety contributes to electronic effects and reactivity. This compound is primarily used as an intermediate in pharmaceutical and organic synthesis, particularly in constructing complex molecules via peptide coupling or nucleophilic substitution reactions.

Properties

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-11(12(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGIAJUXVQMDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.

    Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium hydroxide, water.

    Substitution: Trifluoroacetic acid, dichloromethane.

Major Products Formed

    Reduction of the nitro group: 2-Amino-2-(2-nitrophenyl)acetic acid.

    Hydrolysis of the ester: 2-((tert-Butoxycarbonyl)amino)-2-(2-nitrophenyl)acetic acid.

    Deprotection of the Boc group: 2-Amino-2-(2-nitrophenyl)acetic acid.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its structural features.

    Medicine: Potential use in drug development as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, in drug development, it might act as a prodrug that releases an active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive compound it is converted into.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Nitrophenyl Substitution

The position of the nitro group on the phenyl ring significantly impacts electronic properties and reactivity.

Compound Name Molecular Formula Molecular Weight (g/mol) Nitro Position Key Structural Differences References
Methyl 2-((tert-Boc)amino)-2-(2-nitrophenyl)acetate C₁₄H₁₇N₂O₆ 309.30 2- Reference compound
Methyl 2-((tert-Boc)amino)-2-(3-nitrophenyl)acetate C₁₄H₁₇N₂O₆ 310.31 3- Meta-nitro substitution
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate C₁₅H₁₉NO₅ 293.31 4- Para-nitro, tert-butyl ester
  • Electronic Effects : The 2-nitro group induces stronger steric and electronic effects compared to 3- or 4-nitro isomers, influencing reactivity in substitution reactions.
  • Crystallography: The para-nitro analog (tert-butyl ester) crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88°, suggesting distinct packing interactions compared to ortho/meta isomers .

Functional Group Variations

2.2.1 Amino Group Protection
Compound Name Amino Protection Key Properties/Applications References
Methyl 2-((tert-Boc)amino)-2-(2-nitrophenyl)acetate Boc-protected Enhanced stability during synthesis
Methyl 2-[(2-nitrophenyl)amino]acetate Unprotected Higher reactivity but prone to oxidation
  • The Boc group prevents undesired side reactions (e.g., nucleophilic attack) but requires acidic conditions for deprotection.
2.2.2 Ester Group Variations
Compound Name Ester Group Molecular Weight (g/mol) Applications References
Methyl 2-((tert-Boc)amino)-2-(2-nitrophenyl)acetate Methyl 309.30 Lab-scale synthesis
tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate tert-Butyl 293.31 Crystallography studies
  • tert-Butyl esters are bulkier, often used to improve crystallinity for structural analysis.

Substituent Modifications

2.3.1 Phosphoryl vs. Nitro Groups
Compound Name Key Substituent Molecular Formula Applications References
Methyl 2-((tert-Boc)amino)-2-(2-nitrophenyl)acetate 2-Nitrophenyl C₁₄H₁₇N₂O₆ Organic synthesis
Methyl 2-((tert-Boc)amino)-2-(diethoxyphosphoryl)acetate Diethoxyphosphoryl C₁₂H₂₄NO₇P Enzyme inhibition studies
  • Phosphoryl analogs exhibit distinct electronic properties, making them suitable as transition-state analogs in enzyme inhibition.
2.3.2 Aliphatic vs. Aromatic Substituents
Compound Name Substituent Molecular Formula Applications References
Methyl 2-((tert-Boc)amino)-2-(2-nitrophenyl)acetate 2-Nitrophenyl C₁₄H₁₇N₂O₆ Drug intermediates
Methyl 2-((tert-Boc)amino)-2-(4,4-difluorocyclohexyl)acetate 4,4-Difluorocyclohexyl C₁₃H₂₀F₂N₂O₄ Fluorinated drug candidates
  • Fluorinated aliphatic groups enhance metabolic stability and bioavailability in drug development.

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